2-Phenylpyrazine
Overview
Description
2-Phenylpyrazine is an organic compound with the molecular formula C10H8N2. It is a heterocyclic aromatic compound that consists of a pyrazine ring substituted with a phenyl group at the second position. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties and reactivity .
Mechanism of Action
Target of Action
2-Phenylpyrazine is an organic compound that belongs to the group of phenylpyrazines . It has been shown to bind to the 5-HT7 receptor , which plays a crucial role in the regulation of mood, sleep, and cognition. Additionally, this compound has also been shown to bind to adenosine receptors , which are involved in various physiological processes including inflammation and immune responses.
Mode of Action
As a ligand, this compound interacts with its targets (5-HT7 and adenosine receptors) by binding to them. This binding can modulate the activity of these receptors , leading to changes in the cellular responses mediated by these receptors.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the functions of the 5-HT7 and adenosine receptors. The 5-HT7 receptor is involved in the serotonin pathway, which plays a key role in mood regulation and cognitive functions. On the other hand, adenosine receptors are involved in various pathways, including inflammatory and immune response pathways
Result of Action
The molecular and cellular effects of this compound’s action would be determined by its interactions with its targets and the subsequent changes in the associated biochemical pathways. Given its binding to 5-HT7 and adenosine receptors , it can be hypothesized that this compound may influence mood regulation, cognitive functions, inflammation, and immune responses.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Moreover, the presence of this compound in environmental water has been reported , suggesting that it can be stable in such environments.
Biochemical Analysis
Biochemical Properties
2-Phenylpyrazine interacts with various biomolecules, most notably the 5-HT7 receptor . The nature of this interaction involves the compound serving as a ligand for the receptor, which can be used for studying the function of these receptors .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its interaction with the 5-HT7 receptor As a ligand, it may modulate the activity of this receptor, potentially influencing enzyme activation or inhibition and changes in gene expression
Metabolic Pathways
Its interaction with the 5-HT7 receptor suggests it may play a role in serotonin-related metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenylpyrazine can be synthesized through several methods. One common method involves the reaction of phenylhydrazine with 2,3-dichloropyrazine under reflux conditions. Another method includes the cyclization of N-phenylglycine with glyoxal in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors where the reactants are combined under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Phenylpyrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrazine-2-carboxylic acid.
Reduction: Reduction of this compound can yield 2-phenyl-1,2-dihydropyrazine.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, leading to various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions
Major Products:
Oxidation: Pyrazine-2-carboxylic acid.
Reduction: 2-phenyl-1,2-dihydropyrazine.
Substitution: Various substituted phenylpyrazines depending on the reagent used
Scientific Research Applications
2-Phenylpyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of dyes, pharmaceuticals, and agrochemicals.
Comparison with Similar Compounds
Pyrazine: A simpler analog without the phenyl group.
Phenylpyridine: Similar structure but with a pyridine ring instead of a pyrazine ring.
Phenylpyrimidine: Contains a pyrimidine ring with a phenyl group.
Uniqueness of 2-Phenylpyrazine: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Unlike pyrazine, the phenyl group in this compound enhances its ability to participate in electrophilic substitution reactions. Compared to phenylpyridine and phenylpyrimidine, this compound exhibits different electronic properties due to the presence of two nitrogen atoms in the pyrazine ring, influencing its interaction with biological targets .
Properties
IUPAC Name |
2-phenylpyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-2-4-9(5-3-1)10-8-11-6-7-12-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJZJDLDXQQJSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349090 | |
Record name | 2-phenylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29460-97-7 | |
Record name | Pyrazine, 2-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029460977 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-phenylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenylpyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PYRAZINE, 2-PHENYL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EOX97B80PN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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